

Technical Guide: Spectroscopic Analysis of 1-Phenylcyclobutanecarbohydrazide

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Compound of Interest

Compound Name: 1-Phenylcyclobutanecarbohydrazide
Cat. No.: B1322896

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Compound Profile & Structural Context

1-Phenylcyclobutanecarbohydrazide is a critical scaffold in medicinal chemistry, often serving as a precursor for spirocyclic ligands, MDM2 inhibitors, and heterocyclic derivatives (e.g., 1,3,4-oxadiazoles).[1] Its structure features a quaternary carbon at the 1-position of a strained cyclobutane ring, creating unique spectroscopic signatures and fragmentation patterns.

Property	Detail
IUPAC Name	1-Phenylcyclobutane-1-carbohydrazide
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol
CAS (HCl Salt)	2172162-90-0
Key Moiety	1,1-disubstituted cyclobutane (Quaternary C1)

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming molecular weight and analyzing the stability of the strained cyclobutane ring.

Ionization & Molecular Ion

- Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[2]

- Molecular Ion:

m/z.

- Adducts: Sodium adducts

m/z are common in non-desalted samples.

Fragmentation Pathways (MS/MS)

The fragmentation pattern is dominated by the stability of the phenyl cation and the relief of ring strain.

- Primary Loss (Hydrazine Moiety): Cleavage of the amide bond typically yields the acylium ion
.
- Secondary Loss (Decarbonylation): Loss of CO (28 Da) from the acylium ion generates the 1-phenylcyclobutyl carbocation (
).
- Ring Opening: The cyclobutane ring is prone to opening under high collision energy, often ejecting ethylene (
, 28 Da) to form a styrene-like cation (
).



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Figure 1: Proposed ESI-MS/MS fragmentation pathway for **1-Phenylcyclobutanecarbohydrazide**.

Infrared Spectroscopy (IR)

IR analysis is vital for confirming the conversion of the ester/acid precursor to the hydrazide. The disappearance of the broad carboxylic O-H stretch and the appearance of the hydrazide doublet are key indicators.

Key Diagnostic Bands

Functional Group	Wavenumber (cm ⁻¹)	Morphology	Assignment
Hydrazide N-H	3320, 3250	Doublet (Sharp)	Primary amine () asym/sym stretch.[3]
Amide N-H	~3200	Broad shoulder	Secondary amide () stretch.
Carbonyl (C=O)	1640 – 1665	Strong	Amide I band. Typically lower than esters (1735) due to resonance.
Aromatic C-H	3030 – 3060	Weak	Phenyl ring C-H stretch.
Aliphatic C-H	2940 – 2980	Medium	Cyclobutane methylene () stretch.
Ring Deformation	900 – 1000	Medium/Weak	Characteristic "breathing" modes of the cyclobutane ring.

Technical Insight: The cyclobutane ring exerts steric strain on the carbonyl. While typical acyclic hydrazides absorb near 1630 cm⁻¹, the steric bulk at the

-carbon (quaternary center) may shift the Amide I band slightly higher (cm⁻¹).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The symmetry of the cyclobutane ring (achiral plane) simplifies the aliphatic region, but the quaternary center creates distinct relaxation behaviors.

¹H NMR (Proton) - 400 MHz, DMSO-d₆

- Amide/Hydrazine Protons:
 - 9.0 – 9.5 ppm (1H, s, broad): Amide
 - . Exchangeable with
 - .
 - 4.0 – 4.5 ppm (2H, s, broad): Terminal
 - . Note: This signal is often broadened or obscured by water peaks in DMSO.
- Aromatic Region:
 - 7.30 – 7.45 ppm (5H, m): Phenyl protons. Often appears as two sets of multiplets (ortho vs meta/para) depending on resolution.
- Cyclobutane Region (Diagnostic):
 - The cyclobutane protons appear as complex multiplets due to the rigid ring conformation.
 - 2.60 – 2.80 ppm (2H, m):
 - protons (C2/C4) on the face cis to the phenyl ring.
 - 2.30 – 2.50 ppm (2H, m):
 - protons (C2/C4) on the face trans to the phenyl ring.
 - 1.70 – 1.90 ppm (2H, m):
 - protons (C3).

¹³C NMR (Carbon) - 100 MHz, DMSO-d₆

- Carbonyl ():
172 – 174 ppm.

- Quaternary C1:

50 – 55 ppm. (Deshielded by Phenyl and Carbonyl).
- Aromatic Carbons:
 - Ipsi:

144 – 146 ppm.
 - Ortho/Meta/Para:

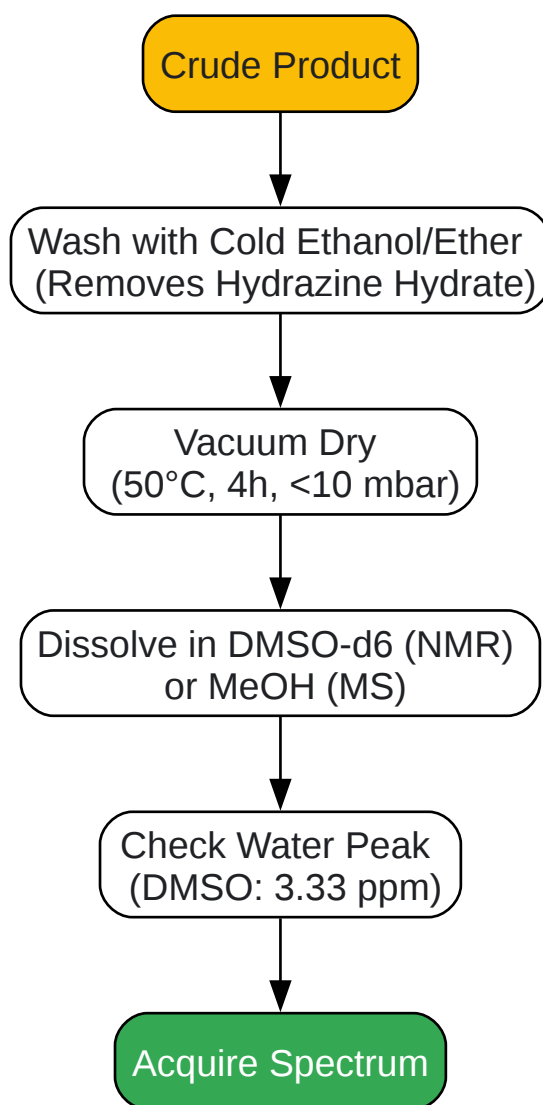
125 – 129 ppm.
- Cyclobutane Methylenes:
 - C2/C4:

30 – 32 ppm.
 - C3:

15 – 16 ppm (Shielded, characteristic of cyclobutane).

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this workflow for sample preparation. Impurities such as hydrazine hydrate or residual solvent can severely impact integration.



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Figure 2: Optimized sample preparation workflow for spectroscopic analysis.

Troubleshooting Common Artifacts

- Missing NH₂ Peak: In wet DMSO, the protons undergo rapid exchange with water (3.33 ppm). Solution: Use dry DMSO ampoules or add a drop of to slow exchange, though solubility may decrease.
- Extra Doublet at 1.1 ppm: Indicates residual ethanol from washing.

- Broad HDO Peak: If the water peak is too broad, it may obscure the cyclobutane C2/C4 region. Solution: Presaturation pulse sequence (e.g., zgpr) to suppress water.

References

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